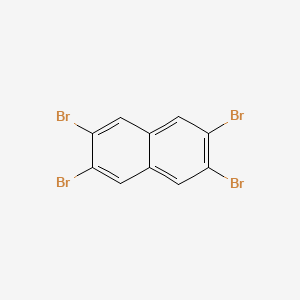

2,3,6,7-Tetrabromonaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6,7-tetrabromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEYMNHQUMTRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220159 | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69881-92-1 | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069881921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrabromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2,3,6,7 Tetrabromonaphthalene and Its Advanced Derivatives

Bromination Protocols for Naphthalene (B1677914) Dianhydride Precursors

The synthesis of 2,3,6,7-Tetrabromonaphthalene Dianhydride (TBNDA) is a critical first step. This is primarily achieved through the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA).

Direct Bromination Techniques and Optimization

Direct bromination of NDA has been a common approach, with various reagents and conditions explored to maximize the yield of the desired tetrabrominated product. Classical methods often involve using molecular bromine with a catalyst like iodine in oleum (B3057394) or a mixture of concentrated sulfuric acid and oleum. One procedure involves treating NDA with 5.3 equivalents of bromine in a mixture of sulfuric acid and oleum at 140°C, resulting in a 96% yield of this compound dianhydride.

However, these traditional methods can be harsh and sometimes lead to a mixture of products. To address this, researchers have focused on optimizing reaction parameters. For instance, quantitative ¹H NMR analysis of hydrolyzed crude bromination mixtures has been used to compare and refine bromination procedures.

Alternative brominating agents have also been investigated. Dibromoisocyanuric acid (DBI) in oleum has been shown to produce TBNDA in excellent yield. Another cost-effective and efficient reagent is tribromoisocyanuric acid (TBCA), which allows for the smooth bromination of NDA in concentrated sulfuric acid under optimized conditions to yield mono-, di-, and tetra-brominated products in good to excellent yields. Similarly, 5,5-dimethyl-1,3-dibromohydantoin (DBH) in concentrated sulfuric acid is another effective brominating agent. Tetrabromination of NDA can be achieved in about 96% yield using 3 equivalents of DBH in 98% sulfuric acid, with the reaction starting at 0-25°C and then heated to 80°C.

| Procedure | Brominating Agent | Solvent | Conditions | Key Observations | Reference(s) |

| 1 | Bromine (Br₂) with catalytic Iodine | Oleum | 100°C | High conversion but safety concerns | |

| 2 | Dibromoisocyanuric acid (DBI) | Oleum | Room Temperature | Commonly reported, excellent yield | |

| 3 | 5,5-dimethyl-1,3-dibromohydantoin (DBH) | Concentrated H₂SO₄ | 0-80°C | Cost-effective, high conversion (~50% for 2,6-dibromo) | |

| 4 | Tribromoisocyanuric acid (TBCA) | Concentrated H₂SO₄ | Optimized | Fast, effective, good to excellent yields | |

| 5 | Potassium dibromoisocyanurate | Fuming H₂SO₄ | 50-100°C | High yield (94%), suitable for large scale |

Catalyst-Assisted Bromination Approaches

Catalyst-assisted bromination offers a pathway to more controlled and regioselective synthesis. While direct bromination often relies on strong acids as both solvent and catalyst, other catalytic systems have been explored. For instance, the use of solid catalysts like zeolites has been investigated for the bromination of naphthalene, offering potential for recyclable and more environmentally friendly processes. The use of an acidic amorphous silica-alumina catalyst can lead to a high yield of specific isomers like 1,4-dibromonaphthalene.

Furthermore, the choice of brominating agent itself can be considered a form of catalysis or promotion. Reagents like DBI, TBCA, and DBH are often more selective and require milder conditions than molecular bromine, acting as "bromine carriers" that facilitate the electrophilic substitution on the naphthalene core. For example, bromination of NDA with TBCA in concentrated sulfuric acid is noted for its effectiveness and regioselectivity.

Imidization Reactions for the Formation of this compound Diimides (TBNDIs)

Following the synthesis of TBNDA, the next key step is the imidization reaction to form this compound Diimides (TBNDIs). This involves the condensation of the dianhydride with primary amines.

Classical Condensation Methods and Enhanced Imidization Conditions

The traditional method for imidization involves reacting the brominated dianhydride with an amine in a high-boiling solvent like acetic acid. For example, the condensation of TBNDA with 2,6-diisopropylaniline (B50358) in acetic acid yields the corresponding tetrabromo-substituted naphthalene diimide. Similarly, reacting TBNDA with n-butylamine in acetic acid at 120°C for 30 minutes produces N,N'-Bis(n-butyl)-2,3,6,7-tetrabromo-1,4,5,8-naphthalenetetracarboxylic diimide.

However, the reactivity of the dianhydride towards imidization is reduced after bromination. This often necessitates the use of a large excess of the amine. To improve efficiency, researchers have developed enhanced imidization conditions. An improved dehydrohalogenation-based imidization reaction has been reported to synthesize this compound diimide in high yield from the corresponding dianhydride.

Microwave-Assisted Synthesis for Improved Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool to significantly improve the efficiency of the imidization reaction. This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. For the synthesis of core-brominated naphthalene diimides, microwave-assisted conditions have led to the recovery of pure product in over 90% of the theoretical yield via simple filtration. This method offers a greatly improved methodology for obtaining core-substituted NDI compounds with high efficiency and good yields. The application of microwave irradiation to the bis-imidization of brominated NDA has been shown to be particularly effective.

Regioselective Synthesis Strategies for Specific Brominated Naphthalene Isomers

Control of Positional Selectivity in Bromination Processes

The direct bromination of naphthalene and its derivatives to achieve specific isomers, such as the 2,3,6,7-tetrabromo substitution pattern, presents a significant synthetic challenge due to the formation of multiple isomers. The positional selectivity of electrophilic aromatic bromination is influenced by factors such as the brominating agent, solvent, temperature, and the presence of catalysts or activating/deactivating groups on the naphthalene ring. nih.govstackexchange.com

One established method for synthesizing this compound dianhydride (TBNDA), a precursor to the target diimides, involves the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA). A high-yield synthesis of TBNDA has been achieved through the reaction of NDA with dibromoisocyanuric acid. nih.govcapes.gov.br Another approach utilizes the bromination of NDA with an excess of bromine in a mixture of sulfuric acid and oleum at elevated temperatures. thieme-connect.comrsc.org For instance, treating NDA with 5.3 equivalents of Br2 in a sulfuric acid and oleum mixture at 140°C for four weeks afforded the desired tetrabrominated product in 96% yield. thieme-connect.com

The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity. While reagents like N-bromosuccinimide (NBS) can be highly regioselective in certain contexts, the exhaustive bromination required for tetrasubstitution often leads to a mixture of products. nih.gov The use of solid catalysts, such as montmorillonite (B579905) clay, has also been explored for the polybromination of naphthalene, which can influence the distribution of isomers. cardiff.ac.ukresearchgate.net For example, the bromination of naphthalene over KSF clay can lead to the formation of 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene. cardiff.ac.ukresearchgate.net

Theoretical analyses, such as ab initio calculations, can help predict the positional selectivity in electrophilic aromatic brominations by evaluating the energies of the transition states for the formation of different isomers. nih.gov These calculations often align with experimental observations, providing a tool for designing more selective synthetic routes. nih.gov

Post-Bromination Derivatization for Isomeric Purity

Achieving isomeric purity of this compound derivatives often requires separation and purification steps after the initial bromination. However, strategic post-bromination derivatization can also be employed to isolate the desired isomer.

One key transformation is the imidization of this compound dianhydride (TBNDA) to form this compound diimides (TBNDIs). This is typically achieved by condensation with a primary amine. For example, the reaction of TBNDA with 2,6-diisopropylaniline yields the corresponding tetrabromo-substituted naphthalene diimide. nih.govcapes.gov.br A novel imidization reaction has also been reported where the intermediate formed from the reaction of TBNDA with an amine is treated with PBr3 in refluxing toluene (B28343) to yield the final diimide. thieme-connect.com

The selective synthesis of specific regioisomers of partially substituted bromonaphthalene diimides can be controlled by the reaction conditions. For instance, the nucleophilic disubstitution of this compound diimide with aniline (B41778) can yield different diamino-dibromo isomers depending on the solvent and the presence of additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.orgnih.gov In dichloromethane (B109758), the 2,7-diamino-3,6-dibromo-NDI isomer is formed selectively, whereas in DMF, the 2,3-diamino-6,7-dibromo isomer is the major product. acs.orgnih.gov This highlights how post-bromination reactions can be manipulated to achieve specific isomeric products.

Advanced Functionalization of this compound Diimides (TBNDIs)

This compound diimides (TBNDIs) are versatile building blocks for creating core-functionalized naphthalene diimides with tailored electronic and optical properties. thieme-connect.com The four bromine atoms on the naphthalene core are susceptible to various substitution reactions, enabling the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) for Core-Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the core of TBNDIs. The electron-withdrawing nature of the diimide groups facilitates the displacement of the bromide ions by various nucleophiles.

A range of nucleophiles, including alkoxides, alkylthiolates, and alkylamines, have been successfully employed to synthesize core-tetrasubstituted NDIs. nih.govcapes.gov.br This approach allows for the creation of a diverse library of NDI chromophores. nih.gov The reaction of TBNDIs with amines, such as aniline, can lead to the formation of di- and tetra-amino substituted NDIs. acs.orgnih.gov The regioselectivity of these substitutions can be controlled by the reaction conditions, as previously discussed. acs.orgnih.gov Furthermore, the reaction of TBNDI with potassium cyanocarbonimidodithioate has been used to synthesize novel π-extended naphthalene diimides. researchgate.netresearchgate.netcolab.ws

| Reactant | Nucleophile | Product | Reference |

| This compound diimide | Alkoxy, Alkylthio, Alkylamino | Core-tetrasubstituted NDI | nih.govcapes.gov.br |

| This compound diimide | Aniline | Diamino-dibromo-NDI isomers | acs.orgnih.gov |

| This compound diimide | Potassium cyanocarbonimidodithioate | π-extended naphthalene diimide | researchgate.netresearchgate.netcolab.ws |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Transition-metal catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for creating carbon-carbon bonds and introducing aryl or other organic fragments onto the NDI core. These reactions offer a pathway to synthesize complex, conjugated systems that are not readily accessible through SNAr reactions.

While Stille and Suzuki couplings have been extensively used for functionalizing di-brominated NDIs, their application to TBNDIs is also emerging. acs.orgthieme-connect.comresearchgate.net The Stille coupling of a tetrabromonaphthalene diimide with tributyl(5-dodecylthiophen-2-yl)stannane has been reported to yield a tetrathienyl-substituted naphthalene diimide. swinburne.edu.au Similarly, Suzuki coupling reactions have been employed to introduce aryl substituents at the 2,6-positions of dibromo-NDIs, and this methodology holds promise for the functionalization of TBNDIs. nih.govfigshare.comresearchgate.net These reactions typically utilize a palladium catalyst. nih.govfigshare.comresearchgate.net

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Stille Coupling | Tetrabromonaphthalene diimide, Organostannane | Palladium complex | Core-substituted NDI | thieme-connect.comswinburne.edu.au |

| Suzuki Coupling | Dibromonaphthalene diimide, Organoboron compound | Palladium complex | Aryl-substituted NDI | nih.govfigshare.comresearchgate.net |

Halogen Exchange Reactions for Diverse Halogenated Analogues

Halogen exchange reactions provide a route to synthesize NDI analogues with different halogen substituents, which can further tune the electronic properties of the molecule. For example, fluorinated NDIs have been synthesized from their bromo-NDI precursors.

The reaction of bromo-NDIs with cesium fluoride (CsF) in dioxane has been shown to produce difluoro- and tetrafluoro-substituted naphthalene diimides. researchgate.net These halogen exchange reactions expand the diversity of available NDI building blocks for the construction of advanced materials.

Structural Characterization and Advanced Spectroscopic Elucidation of 2,3,6,7 Tetrabromonaphthalene Systems

Crystallographic Analysis for Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures. For derivatives of 2,3,6,7-tetrabromonaphthalene, this method has been instrumental in confirming their chemical constitution and stereochemistry. For instance, the structure of N,N'-Bis(n-octyl)-2,3,6,7-tetrabromonaphthalene diimide (TBNDI) was definitively characterized using single-crystal X-ray analysis, alongside other spectroscopic methods. bokitexpress-cergy.fr

The utility of X-ray diffraction extends to distinguishing between various positional isomers of brominated naphthalenes, which can be challenging to identify by other means. arkat-usa.orgcardiff.ac.uk For example, the crystal structure of 1,4,5,8-tetrabromonaphthalene (B3277424) was resolved, revealing a twisted chiral geometry due to steric repulsion between the bromine atoms. nih.gov This detailed structural information is crucial for understanding the physical and chemical properties of these compounds. The process involves growing single crystals, often by slow evaporation, and analyzing the diffraction data to resolve bond angles and geometry.

The data obtained from these studies, such as space group and unit cell dimensions, provide a fundamental basis for understanding the solid-state properties of these materials. For example, the crystal structure of this compound itself was determined to have a P21/c space group. researchgate.net

Table 1: Crystallographic Data for Selected Brominated Naphthalene (B1677914) Derivatives

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| 1,4,5,8-Tetrabromonaphthalene | C₁₀H₄Br₄ | P2₁/c | 9.470 | 15.530 | 7.340 | 92.147 | nih.gov |

| This compound | C₁₀H₄Br₄ | P2₁/c | --- | --- | --- | --- | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In this compound derivatives, these interactions can include π-π stacking, halogen bonding, and hydrogen bonding. acs.orgrsc.org The study of these interactions is critical for designing materials with specific properties, such as those used in organic electronics. acs.org

For example, in the crystal structure of N-(2,6-dibromophenyl)formamide, molecules are linked through N—H⋯O hydrogen bonds to form chains, and these chains are further linked by Br⋯Br intermolecular interactions. researchgate.net Similarly, in some naphthalene monoimide derivatives, orthogonal N⋯Br halogen bonding and antiparallel π-stacking contribute to the formation of 1D nanowires. rsc.org The analysis of these non-covalent interactions can be aided by computational methods like Hirshfeld surface analysis, which helps to visualize and quantify the intermolecular contacts. nih.gov

The nature and strength of these interactions can be influenced by the substituents on the naphthalene core. For instance, the introduction of different functional groups can tune the dipole-dipole interactions and halogen bonding capabilities, leading to different self-assembled structures. rsc.org This control over supramolecular assembly is a key aspect of developing functional organic materials. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. It is invaluable for confirming structures, identifying isomers, and studying dynamic processes.

¹H and ¹³C NMR are fundamental tools for the characterization of this compound derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a fingerprint of its structure. For instance, the synthesis of N,N'-Bis(n-octyl)-2,3,6,7-tetrabromonaphthalene diimide was confirmed by ¹H and ¹³C NMR. bokitexpress-cergy.frresearchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are often employed for more complex structures to establish connectivity between different parts of the molecule. nih.gov These techniques can be particularly useful in distinguishing between regioisomers, where simple 1D spectra may be ambiguous. mdpi.com The symmetry of a molecule also plays a significant role in its NMR spectrum; for example, the symmetry of certain tetrabromonaphthalene isomers can lead to a reduced number of signals. In some cases, dynamic processes like hindered rotation around a bond can be observed through broadening of NMR signals at room temperature, which sharpen upon heating. scielo.org.mx

Table 2: Representative ¹H and ¹³C NMR Data for a Brominated Naphthalene Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1,4,6,7-Tetrabromonaphthalene | ¹H | 8.50 (s, 2H, H5 and H8), 7.62 (s, 2H, H2 and H3) |

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. oxinst.com This allows for the optimization of reaction conditions and the identification of intermediates. For example, the bromination of naphthalene has been monitored using ¹H NMR to determine the ratio of products formed. proquest.com

A crucial application of NMR in the chemistry of this compound derivatives is the determination of regioselectivity in substitution reactions. When a nucleophile is introduced to the tetrabromonaphthalene core, it can substitute at different positions, leading to a mixture of isomers. NMR can be used to identify and quantify these isomers, providing insight into the factors that control the regioselectivity of the reaction. nih.gov For instance, in the nucleophilic substitution of tetrabromonaphthalene diimides with aniline (B41778), NMR was used to show that the regioselectivity is dependent on the reaction solvent and additives. nih.gov This information is vital for developing synthetic routes that selectively produce the desired isomer.

Electronic Spectroscopy and Photophysical Investigations of this compound Derivatives

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its behavior upon excitation with light. These properties are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govstmarytx.edu

The absorption and emission properties of this compound derivatives are strongly influenced by the substituents on the naphthalene core. nih.gov For example, the introduction of amino groups to the core of naphthalene diimides (NDIs) leads to a significant bathochromic (red) shift in the absorption maxima. nih.govcapes.gov.br The electronic nature and number of these substituents can be systematically varied to tune the optical and electrochemical properties of the resulting chromophores. capes.gov.br

Photophysical studies can also reveal information about intermolecular interactions and self-assembly. For instance, changes in the fluorescence spectrum of a molecule can indicate aggregation or interaction with other molecules or ions. researchgate.netmdpi.com In the context of supramolecular assemblies, the photophysical properties can be modulated by controlling the way the molecules pack together. rsc.org For example, the formation of different aggregates, such as nanowires or spherical particles, can lead to distinct emission colors. rsc.org

Table 3: Photophysical Data for Selected Naphthalene Diimide (NDI) Derivatives

| Derivative Type | Absorption Maxima (λ_max, nm) | Emission Properties | Ref. |

|---|---|---|---|

| Tetraamino NDIs | 629-642 | Data not available | nih.govcapes.gov.br |

UV-Vis Absorption and Fluorescence Spectroscopy in Electronic Structure Probing

The electronic properties of this compound derivatives, particularly naphthalene diimides (NDIs), are significantly influenced by substituents on the naphthalene core. acs.orgnih.gov UV-Vis and fluorescence spectroscopy are powerful tools to investigate these effects.

The introduction of electron-donating groups, such as amino or ethynyl (B1212043) substituents, to the this compound diimide core leads to a significant bathochromic (red) shift in the absorption maxima. acs.orgthieme-connect.com For instance, tetraamino-substituted NDIs exhibit absorption maxima in the range of 629–642 nm, a considerable shift compared to other functionalized NDIs. acs.orgnih.govcapes.gov.br This red-shift is attributed to the extended π-conjugation and the strong electron-donating nature of the substituents. acs.orgthieme-connect.com

The absorption spectrum of a red naphthalenediimide (rNDI) dye with amino and bromo core substituents shows a band at 528 nm corresponding to the S₁ ← S₀ transition, which involves the core substituents. acs.org In contrast, the parent, non-core substituted naphthalenediimide (pNDI) displays its characteristic structured band below 400 nm. acs.org

Fluorescence spectroscopy provides further insights into the electronic structure and excited-state behavior. While many NDI derivatives are non-fluorescent, some, like an ethynyl-substituted NDI, exhibit weak fluorescence. thieme-connect.com The fluorescence quantum yield of rNDI has been observed to decrease significantly when excitation is shifted from the S₁ ← S₀ to the S₂ ← S₀ transition, indicating a deviation from Kasha-Vavilov's rule. acs.org

A spectroscopic study involving this compound diimide and a peptide showed changes in the fluorescence spectrum, indicating an interaction between the two molecules. researchgate.net

Table 1: UV-Vis Absorption and Fluorescence Data for Selected this compound Derivatives

| Compound | Substituents | Absorption Maxima (λ_max, nm) | Fluorescence Maxima (λ_em, nm) | Solvent | Reference |

| Tetraamino NDI | Alkylamino | 629-642 | - | - | acs.orgnih.govcapes.gov.br |

| Tetraethylthio NDI | Ethylthio | - | - | - | acs.org |

| Tetraethoxy NDI | Ethoxy | - | - | - | acs.org |

| rNDI | Amino, Bromo | 528 (S₁ ← S₀) | - | Acetonitrile | acs.org |

| pNDI | None | < 400 | - | Acetonitrile | acs.org |

| Phenyl-substituted NDI | Phenyl | 360, 377 | Non-fluorescent | Dichloromethane (B109758) | thieme-connect.com |

| 4-Cyanophenyl-substituted NDI | 4-Cyanophenyl | 359, 379 | Non-fluorescent | Dichloromethane | thieme-connect.com |

| Ethynyl-substituted NDI | Ethynyl | Red-shifted vs. aryl-NDIs | - | Dichloromethane | thieme-connect.com |

Time-Resolved Spectroscopic Approaches to Excited State Dynamics and Charge Separation Pathways

Time-resolved spectroscopy is instrumental in unraveling the complex excited-state dynamics and charge separation processes in this compound-based systems. These studies provide critical information on the lifetimes of excited states and the efficiency of charge transfer.

For a red naphthalenediimide (rNDI) with amino and bromo substituents, time-resolved measurements revealed that the deviation from Kasha-Vavilov's rule is due to an ultrafast (< 200 fs) intersystem crossing (ISC) from the S₂ state to the triplet manifold. acs.org This rapid ISC is facilitated by the ππ* → nπ* character of the transition and the presence of the heavy bromine atom. acs.org In contrast, for a non-core substituted naphthalenediimide (pNDI), the ISC is slower, around 2 ps. acs.org

In polar solvents like acetonitrile, transient absorption spectra of rNDI following S₁ ← S₀ excitation show the evolution of a species over nanoseconds, which is attributed to triplet-triplet annihilation leading to the formation of ions. acs.org The dynamics are different upon S₂ ← S₀ excitation, highlighting the wavelength-dependent photochemical pathways. acs.org

Studies on dyads consisting of a porphyrin linked to a core-substituted naphthalenediimide have shown a strong dependence of their excited-state dynamics on solvent polarity. researchgate.net In non-polar solvents, the primary decay channel is intersystem crossing to the triplet state. However, in moderately polar solvents like dichloromethane, photoinduced charge separation from the porphyrin to the NDI unit occurs within 1-3 picoseconds, followed by charge recombination in about 10-20 picoseconds. researchgate.net This solvent-controlled behavior is linked to the driving force for charge separation and the electronic coupling between the donor and acceptor moieties. researchgate.net

Electrochemical Characterization: Cyclic Voltammetry for Redox Properties and Frontier Molecular Orbital (HOMO/LUMO) Profiling

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of this compound derivatives and for estimating their frontier molecular orbital (HOMO and LUMO) energy levels. acs.orgcolab.ws These parameters are crucial for designing materials for applications such as organic field-effect transistors (OFETs) and solar cells. acs.orgupb.ro

The introduction of substituents on the naphthalene diimide (NDI) core significantly affects its redox characteristics. acs.orgnih.gov For example, ethynyl substituents have been shown to shift the reduction potentials of NDIs anodically, making them promising candidates for air-stable n-channel OFETs. thieme-connect.com

The HOMO and LUMO energy levels can be estimated from the onset of oxidation and reduction potentials in the cyclic voltammogram. upb.ro For a series of new conjugated electron donor-acceptor molecules based on tetrathiafulvalene (B1198394) (TTF) fused-naphthalene diimide frameworks, the LUMO and HOMO energies were estimated to be approximately -4.1 to -4.3 eV and -5.0 to -5.1 eV, respectively. researchgate.netcolab.ws These values were found to be consistent with theoretical calculations. researchgate.netcolab.ws For some n-type organic semiconductors, a low-lying LUMO level is a desirable trait. colab.ws

Table 2: Electrochemical Data and Estimated HOMO/LUMO Levels for Selected Naphthalene Diimide Derivatives

| Compound Class | Estimated LUMO Energy (eV) | Estimated HOMO Energy (eV) | Key Findings | Reference(s) |

| TTF-fused NDIs (1-3) | ~ -4.3 | ~ -5.1 | Ambipolar semiconductor behavior. | researchgate.netcolab.ws |

| TTF-fused NDIs (4-6) | ~ -4.1 | ~ -5.0 | p-type semiconductor behavior. | researchgate.netcolab.ws |

| Dicyano-substituted 2,3-naphthalimide derivatives | -3.29 to -3.37 | - | Potential n-type materials for organic solar cells. | researchgate.net |

| Fluorinated NDIs | -4.27 to -4.54 | - | Strong electron acceptors for n-channel OFETs. | researchgate.net |

| Ethynyl-substituted NDIs | Anodically shifted reduction potentials | - | Promising for air-stable n-channel OFETs. | thieme-connect.com |

The stability of the resulting radical anions, which is important for doping applications, can also be studied using cyclic voltammetry in conjunction with other techniques like UV-Vis and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Elemental Composition Analysis

Mass spectrometry is an essential analytical tool for the characterization of this compound and its derivatives, providing precise molecular weight confirmation and insights into elemental composition. thieme-connect.com

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the successful synthesis of new compounds. For example, the synthesis of novel 2,3,6,7-tetrasubstituted NDIs was confirmed using HRMS, among other techniques. thieme-connect.com In one instance, the calculated mass for a tetraaryl-substituted NDI derivative was found to be in excellent agreement with the experimentally determined value. thieme-connect.com

Mass spectrometry can also be used to distinguish between different isomers of tetrabromonaphthalene. For instance, mass spectrometry showed that an unidentified product from a bromination reaction was indeed a tetrabromonaphthalene. cardiff.ac.uk The fragmentation patterns in mass spectrometry can also be isomer-specific.

Furthermore, mass spectrometry is a component of broader analytical strategies for identifying and quantifying organic compounds. For example, it is used in elemental analysis to determine the elemental ratios in organic compounds. copernicus.org

Computational Chemistry and Theoretical Modeling of 2,3,6,7 Tetrabromonaphthalene Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of many-body systems, including complex organic molecules. wikipedia.orgaimspress.comscispace.com This quantum mechanical modeling approach allows for the investigation of the electronic properties of a system based on its electron density, offering a balance between accuracy and computational cost. wikipedia.orgaimspress.com For derivatives of 2,3,6,7-tetrabromonaphthalene, DFT calculations are instrumental in understanding their potential as organic semiconductors. google.com

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.comijarset.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. ijarset.com

In the context of this compound diimide derivatives, theoretical calculations have been used to estimate HOMO and LUMO energy levels. researchgate.net For instance, in a study of new π-extended naphthalene (B1677914) diimides derived from this compound diimide, the LUMO and HOMO energies for one series of compounds were estimated to be approximately -4.3 eV and -5.1 eV, respectively. researchgate.net Another series of related compounds showed estimated LUMO and HOMO energies of about -4.1 eV and -5.0 eV, respectively. researchgate.net These theoretical values were found to be consistent with experimental data obtained from cyclic voltammetry and absorption spectral studies. researchgate.net

The distribution of HOMO and LUMO across the molecular framework provides further insight. For example, in certain thiazole (B1198619) azo dyes, the HOMO orbitals are spread over the donor moiety and associated rings as π-bonding orbitals, while the LUMOs are localized on the acceptor moieties as π-antibonding orbitals. semanticscholar.org This separation of frontier orbitals is crucial for charge transfer processes, which are fundamental to the operation of organic electronic devices.

Below is an interactive data table summarizing the calculated electronic properties of some this compound derivatives.

| Compound/Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| TTF-NDI Framework (Series 1) | DFT | ~ -5.1 | ~ -4.3 | ~ 0.8 |

| TTF-NDI Framework (Series 2) | DFT | ~ -5.0 | ~ -4.1 | ~ 0.9 |

Note: The values presented are approximate and based on theoretical calculations reported in the literature. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscapes and intramolecular interactions of molecules. gla.ac.uknih.gov MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable conformers and the energy barriers between them. gla.ac.uk MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov

For molecules with rotational freedom, conformational analysis is crucial for understanding their physical and chemical properties. researchgate.net In the case of substituted naphthalenes, severe distortions of the naphthalene nucleus can occur due to steric hindrance between substituent groups. researchgate.netresearchgate.net For example, X-ray crystallography and dynamic 1H NMR spectroscopy have revealed that highly substituted naphthalenes, such as 1,4,5,8-tetramethyl-2,3,6,7-tetrabromonaphthalene, possess severely distorted nuclei in the solid state, which correspond to significant energy wells in solution. researchgate.netresearchgate.net

The study of intramolecular interactions is critical, as they can significantly influence a molecule's conformation and reactivity. ub.edu For instance, simulations can quantify the effective strength of intramolecular hydrogen bonds in various solvents, revealing the balance between enthalpic and entropic contributions. ub.edu Such computational studies can predict how the conformational landscape of a molecule might change in different environments. ub.edu

Quantum Chemical Predictions of Reactivity and Spectroscopic Parameters

Quantum chemical calculations, particularly those based on DFT, are powerful tools for predicting the reactivity and spectroscopic properties of molecules. scienceopen.com By solving the Schrödinger equation with certain approximations, these methods can provide insights into a molecule's potential energy surface, which governs its chemical reactions. scienceopen.com

Reactivity indices, derived from the energies of frontier molecular orbitals, can be calculated to predict how a molecule will interact with other chemical species. ijarset.com For example, parameters such as chemical hardness, chemical potential, and electrophilicity can be determined to compare the reactivity of different molecules. ijarset.com A molecule with a lower chemical hardness is generally more reactive. ijarset.com

Quantum chemical methods are also extensively used to predict spectroscopic parameters. Time-dependent DFT (TDDFT) is a common approach for calculating electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. nih.gov For instance, in a study of naphthalene diimide (NDI) derivatives, TDDFT calculations were used to predict the lowest excitation energies and oscillator strengths, which are related to the color and light-absorbing properties of the molecules. acs.org These calculations can show how different substituents on the NDI core affect the electronic transitions and thus the spectroscopic properties. acs.org

Furthermore, quantum chemical calculations can be used to predict other spectroscopic data, such as NMR chemical shifts. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is often employed for this purpose, and the calculated spectra can be compared with experimental data to confirm molecular structures. nih.gov

A data table summarizing predicted spectroscopic properties for related compounds is shown below.

| Compound System | Calculation Method | Predicted Property | Value |

| Non-substituted NDI | sTDDFT | Lowest Excitation Energy | 2.43 eV |

| Non-substituted PDI | sTDDFT | Lowest Excitation Energy | 2.88 eV |

| Non-substituted PTI2 | sTDDFT | Lowest Excitation Energy | 2.89 eV |

Note: These values are for related core structures and serve to illustrate the predictive power of quantum chemical methods. acs.org

Research Applications and Functional Materials Design Utilizing 2,3,6,7 Tetrabromonaphthalene Derivatives

Integration into Organic Electronics and Semiconductor Devices

Derivatives of 2,3,6,7-tetrabromonaphthalene are increasingly utilized in the fabrication of organic electronic components, particularly in the realm of semiconductors. Their inherent properties, which can be finely tuned through chemical modification, make them attractive for a range of applications.

Development of n-type Organic Field-Effect Transistors (OFETs)

A significant area of application for this compound diimide (NDI) derivatives is in the development of n-type organic field-effect transistors (OFETs). researchgate.netresearchgate.netrsc.org These materials function as the electron-transporting (n-channel) layer in OFETs. rsc.org The introduction of bromine atoms onto the naphthalene (B1677914) core enhances the electron-accepting properties of the molecule, which is a crucial characteristic for efficient n-type semiconduction. researchgate.net

Researchers have synthesized various core-expanded and functionalized NDI derivatives starting from this compound dianhydride. researchgate.netresearchgate.net For instance, a this compound diimide was synthesized and subsequently used to create a new π-extended naphthalene diimide that demonstrated n-type behavior in organic transistors. researchgate.net By modifying the NDI core through nucleophilic substitution of the bromine atoms, researchers can tune the lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving high electron mobility and air stability in OFETs. researchgate.netcolab.ws

Core-expanded NDIs, such as those fused with 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM2) groups, have shown promising results. researchgate.net These modifications lead to materials with high electron affinities and excellent performance in solution-processed OFETs, with some derivatives exhibiting electron mobilities as high as 0.70 cm² V⁻¹ s⁻¹ under ambient conditions. researchgate.net The ability to create both symmetrically and asymmetrically N-substituted NDI-DTYM2 derivatives further broadens the scope for developing high-performance n-type organic semiconductors. researchgate.net

| Derivative Family | Reported Electron Mobility (μe) | Key Features |

| NDI-DTYM2 | Up to 3.5 cm²/(V s) | Core-expanded, high electron affinity, good air stability. researchgate.net |

| TQ-f-NDIs | Up to 0.03 cm²/(V·s) | Thiadiazoloquinoxaline-fused, high electron affinities (~4.5 eV). researchgate.net |

| Fluorinated NDIs | Up to 0.1 cm² V⁻¹ s⁻¹ | Synthesized via halogen exchange, low-lying LUMO energy levels. researchgate.net |

Design of Charge Transport Materials and Device Architectures

The molecular structure of this compound derivatives directly influences their solid-state packing, which is a critical factor for efficient charge transport. The planar nature of the naphthalene diimide core, combined with the potential for π-π stacking, facilitates the movement of charge carriers through the material. The design of these molecules often involves attaching various side chains to the imide nitrogen atoms to control solubility and molecular packing. researchgate.net

The development of new synthetic methods, such as one-pot syntheses for core-expanded NDIs, has made these advanced materials more accessible and cost-effective to produce. researchgate.net This allows for greater exploration of different device architectures and processing techniques, including solution-based methods like spin-coating and dip-coating, which are crucial for large-area and flexible electronics. researchgate.netresearchgate.net The optimization of thin-film morphology and crystallinity is a key area of research to maximize device performance. nih.gov

Development of Advanced Organic Dyes and Chromophores with Tunable Optical Characteristics

The this compound core is a versatile scaffold for creating novel organic dyes and chromophores. researchgate.netresearchgate.net The electronic and optical properties of these molecules can be precisely controlled by substituting the bromine atoms with various functional groups. researchgate.net This functionalization can alter the molecule's absorption and emission spectra, making them suitable for a range of applications, including fluorescent probes and components in light-harvesting systems.

Nucleophilic substitution reactions on the tetrabromo NDI precursor with alkoxy, alkylthio, and alkylamino groups have led to a series of core-tetrasubstituted NDI chromophores. researchgate.net These substitutions can significantly shift the absorption and emission wavelengths, providing a palette of colors. For example, naphthalene bisimides with a heterocyclic 1,4-dihydro-2,3-pyrazinedione moiety, synthesized from this compound bisanhydrides, exhibit yellow color and green emission in organic solvents. acs.org

The ability to tune the optical properties is directly linked to the modification of the molecule's electronic structure, particularly the highest occupied molecular orbital (HOMO) and LUMO energy levels. These tailored chromophores are valuable in the development of materials for optoelectronic devices and as fluorescent labels in biological imaging.

Supramolecular Assembly and Self-Organization Studies of this compound-Derived Architectures

The rigid and planar structure of this compound derivatives makes them ideal candidates for studies in supramolecular chemistry. These molecules can self-assemble into well-defined, ordered structures through non-covalent interactions such as π-π stacking and hydrogen bonding. rsc.org

The self-assembly of these molecules is crucial for their application in organic electronics, as the packing of molecules in the solid state dictates the efficiency of charge transport. researchgate.net For example, the formation of one-dimensional columnar structures through self-assembly is highly desirable for achieving high charge carrier mobility. researchgate.net

The introduction of specific functional groups can be used to direct the self-assembly process, leading to the formation of complex architectures like light-harvesting arrays. acs.org By controlling the intermolecular interactions, researchers can create materials with tailored properties for specific functions. The study of these self-organized systems provides fundamental insights into the relationship between molecular structure and macroscopic material properties.

Investigation of Electron-Transfer Systems and Contributions to Artificial Photosynthesis Research

Derivatives of this compound, particularly naphthalene diimides, are excellent electron acceptors and are widely used in the study of photoinduced electron transfer processes. colab.wsacs.org These molecules can be incorporated into donor-acceptor systems, where they mimic the charge separation events that occur in natural photosynthesis. core.ac.uk

In these systems, a light-absorbing donor molecule (a photosensitizer) is covalently linked to a naphthalene diimide acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated state. The stability and lifetime of this charge-separated state are crucial for the efficiency of the system.

These studies are fundamental to the development of artificial photosynthetic systems for solar energy conversion. beilstein-journals.org The goal is to create systems that can capture light energy and use it to drive chemical reactions, such as the reduction of carbon dioxide into solar fuels. beilstein-journals.org The tunability of the electronic properties of naphthalene diimide derivatives allows for the optimization of electron transfer rates and efficiencies in these artificial systems. acs.org

Exploration in Chemosensor and Molecular Recognition Element Development

The electron-deficient nature of the this compound diimide core makes it a sensitive platform for the development of chemosensors, particularly for the detection of anions. researchgate.net The interaction of an anion with the π-acidic surface of the NDI can lead to a measurable change in the molecule's optical or electrochemical properties, such as a color change or a change in fluorescence. mdpi.com

For instance, a π-extended naphthalene diimide derived from this compound diimide showed an interesting response to the fluoride (B91410) anion among other halide anions in solution. researchgate.net This selectivity is based on the principles of molecular recognition, where the size, shape, and electronic properties of the sensor molecule are designed to bind specifically with a target analyte. mdpi.com

The development of these sensors involves creating specific binding sites for the target molecule or ion. mdpi.com The signal transduction mechanism, which translates the binding event into a detectable signal, can be based on various phenomena, including electron transfer, energy transfer, or changes in the molecular conformation. The versatility of the this compound scaffold allows for the design of a wide range of chemosensors for various applications in environmental monitoring, medical diagnostics, and industrial process control.

Incorporation into Polymeric Materials for Enhanced Functional Properties

The compound this compound and its derivatives, particularly this compound diimide (TBNDI), serve as pivotal building blocks in the design and synthesis of advanced functional polymers. The four bromine atoms on the naphthalene core are not merely for halogenation but act as versatile reactive sites for creating extended π-conjugated systems through various polymerization reactions. This strategic incorporation allows for the development of polymeric materials with significantly enhanced electronic, optical, and thermal properties, tailored for high-performance applications.

The primary route to leveraging TBNDI in polymer science is through its use as a monomer in polycondensation reactions. The electron-deficient nature of the naphthalene diimide (NDI) core, amplified by the four electron-withdrawing bromine atoms, makes it a powerful acceptor unit. researchgate.netthieme-connect.de Chemists utilize this property to construct donor-acceptor (D-A) copolymers through methods like Suzuki, Stille, and Sonogashira cross-coupling reactions. acs.org In these processes, the bromine atoms on the TBNDI monomer are substituted to link with various electron-donating aromatic comonomers, such as thiophenes, benzothiadiazoles, or fluorenes. ucas.ac.cnrylene-wang.commdpi.com This creates a polymer backbone with alternating electron-rich and electron-poor segments, which is fundamental to tuning the material's optoelectronic characteristics.

Enhanced Electronic Properties for Organic Electronics

A major application of polymers derived from this compound is in the field of organic electronics, specifically as n-type semiconductors in Organic Field-Effect Transistors (OFETs). The strong electron-accepting character of the TBNDI unit results in polymers with very low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rylene-wang.com A lower LUMO level is crucial for facilitating efficient electron injection and transport and enhancing the air stability of the semiconductor. researchgate.net

Research has demonstrated that by fusing the NDI core with other heterocycles or by creating copolymers, it is possible to achieve impressive electron mobilities. For instance, D-A copolymers based on NDI derivatives have exhibited ambipolar charge transport, with one study reporting average electron mobilities of 3.09 × 10⁻³ cm²/V·s. acs.org Other core-expanded naphthalene diimides have yielded solution-processed n-channel transistors that operate effectively in ambient air, with mobilities reaching as high as 0.14 cm²/Vs. ucas.ac.cn By carefully selecting the donor comonomer, the electronic properties can be precisely controlled to meet the demands of next-generation electronic devices like printed circuits and sensors. ucas.ac.cnscilit.com

| Polymer/Derivative Class | Key Structural Feature | LUMO Level (eV) | Electron Mobility (µe) in cm²/V·s | Device Application | Reference |

|---|---|---|---|---|---|

| NDI-alt-OPV | Alternating NDI and Oligo(p-phenylenevinylene) | ~-3.6 | 3.09 x 10⁻³ | Ambipolar OFET | acs.org |

| NDI-DTYA2 Copolymers | NDI fused with 2-(1,3-dithiol-2-ylidene)acetonitrile | < -4.2 | Up to 0.38 | n-Type OFET | ucas.ac.cn |

| Thiadiazoloquinoxaline-fused NDIs | NDI core fused with thiadiazoloquinoxaline | ~ -4.5 | 0.03 | n-Type OFET | researchgate.net |

| Core-Expanded NDIs | NDI fused with sulfur heterocycles | -3.99 | Up to 0.15 | n-Type OFET | researchgate.net |

| 2CN-NDI Copolymers | Dicyanated NDI with thiophene (B33073) comonomers | ~ -4.4 | Not specified | Air-stable n-type semiconductors | rylene-wang.com |

Tunable Optical Properties and Enhanced Thermal Stability

The D-A architecture made possible by TBNDI derivatives also imparts unique optical properties to the resulting polymers. The intramolecular charge transfer (ICT) between the donor and acceptor units along the polymer chain significantly narrows the material's optical bandgap. rylene-wang.com This allows for the design of polymers that absorb light in the long-wavelength visible and near-infrared (NIR) regions. acs.org Such properties are highly desirable for applications in photodetectors and organic photovoltaics.

Furthermore, the incorporation of the rigid and planar naphthalene diimide structure into the polymer backbone generally enhances thermal stability. scielo.brscielo.br Polymers containing these units often exhibit high decomposition temperatures (above 350 °C), a critical feature for ensuring the longevity and reliability of electronic devices during operation. scielo.brscielo.br The high bromine content of the original this compound building block also suggests a potential for enhanced flame retardancy. Brominated compounds are well-known flame retardants that can interrupt combustion processes by releasing bromine radicals in the gas phase. wur.nleuropa.eu This intrinsic property could be beneficial for applications requiring high fire safety standards. globenewswire.commdpi.com

| Polymer Name | Donor Comonomer | Absorption Max (λmax) in Film (nm) | Optical Bandgap (eV) | Reference |

|---|---|---|---|---|

| P(2CNNDI-T) | Thiophene | 527 | Not specified | rylene-wang.com |

| P(2CNNDI-TT) | Thieno[3,2-b]thiophene | 615 | Not specified | rylene-wang.com |

| P(2CNNDI-BT) | 2,2'-Bithiophene | 648 | Not specified | rylene-wang.com |

| P(2CNNDI-BDT) | Benzo[1,2-b:4,5-b']dithiophene | 756 | Not specified | rylene-wang.com |

Mechanistic Investigations and Reaction Pathway Elucidation Involving 2,3,6,7 Tetrabromonaphthalene Precursors and Derivatives

Studies on Regioselectivity Governing Mechanisms in Naphthalene (B1677914) Bromination and Substitution

The substitution pattern in the bromination of naphthalene is dictated by the principles of electrophilic aromatic substitution, where the stability of the reaction intermediates plays a pivotal role. Naphthalene has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).

Electrophilic attack on naphthalene, including bromination, preferentially occurs at the α-position under kinetically controlled conditions. youtube.com This preference is explained by the stability of the intermediate carbocation, known as a naphthalenonium ion or arenium ion. youtube.com When an electrophile attacks the α-position, the resulting intermediate is stabilized by more resonance structures that retain a complete aromatic benzene ring compared to an attack at the β-position. onlineorganicchemistrytutor.comyoutube.comstackexchange.com Specifically, the intermediate for α-substitution has two significant resonance contributors where the aromatic sextet is preserved, whereas the intermediate for β-substitution has only one such contributor. stackexchange.com This greater delocalization of the positive charge makes the transition state leading to the α-product lower in energy, resulting in a faster reaction rate. youtube.comscribd.com

However, the regioselectivity can be influenced by reaction conditions. For instance, in sulfonation, which follows similar mechanistic principles, higher temperatures can favor the formation of the β-substituted product (naphthalene-2-sulfonic acid), which is the thermodynamically more stable isomer. youtube.comscribd.com This suggests a reversible reaction where the thermodynamically favored product can predominate under equilibrium conditions.

In the case of polybromination, the directing effects of the existing bromine substituents and steric hindrance become significant. The initial bromination yields 1-bromonaphthalene (B1665260) as the major product. youtube.com Further bromination is influenced by this first substituent. The bromination of 1-bromonaphthalene has been reported to yield 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. mdpi.com The formation of specific isomers during polybromination is complex and does not always follow a simple pattern of successive electrophilic substitutions, suggesting that other mechanisms or rearrangements may be at play. cardiff.ac.uk For example, further bromination of 1,4-dibromonaphthalene is sterically hindered at the remaining α-positions (5 and 8) due to the bulky bromine atoms at the adjacent peri-positions (1 and 4). cardiff.ac.uk This steric hindrance can direct incoming electrophiles to the β-positions of the other ring.

Catalytic Effects and Detailed Reaction Kinetics Analysis

Catalysts and reaction conditions have a profound impact on both the rate and the regioselectivity of naphthalene bromination. The reaction can proceed without a catalyst, but the use of Lewis acids, solid acid catalysts, or specific solvents can significantly alter the outcome. youtube.comresearchgate.net

Lewis acid catalysts, such as ferric bromide (FeBr₃), are commonly used to facilitate electrophilic bromination. The catalyst polarizes the Br-Br bond, generating a more potent electrophile (Br⁺), which accelerates the reaction. youtube.com The use of iron or ferric compounds has been shown to specifically promote the formation of 2-bromonaphthalene (the β-isomer), especially at higher temperatures. researchgate.net This catalytic effect is attributed to the reversibility of the reaction under these conditions, which allows for an equilibrium to be established between the α- and β-isomers. researchgate.net

The use of structured solid catalysts offers a greener and more selective alternative to traditional methods. Various solid materials have been investigated for their effect on the regioselectivity of naphthalene dibromination.

| Catalyst | Reaction Time (h) | 1,4-Dibromonaphthalene (%) | 1,5-Dibromonaphthalene (%) | 1-Bromonaphthalene (%) |

|---|---|---|---|---|

| None | 72 | 67 | 16 | 13 |

| Synclyst 13 (Amorphous Silica-Alumina) | 1 | 93 | 3 | 3 |

| Calcined KSF Clay (Montmorillonite) | 1 | 37 | 45 | 15 |

As shown in the table, an acidic amorphous silica-alumina catalyst (Synclyst 13) provides high selectivity for 1,4-dibromonaphthalene. mdpi.com In contrast, calcined montmorillonite (B579905) KSF clay gives a mixture rich in the 1,5-dibromonaphthalene isomer. mdpi.comcardiff.ac.uk Zeolites have also demonstrated high catalytic activity and recyclability in the mechanochemical bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. researchgate.net

Characterization of Reaction Intermediates and Mapping of Reaction Pathways

The pathway to polybrominated naphthalenes involves a sequence of steps, starting with the generation of an electrophile, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (the naphthalenonium ion), and finally the loss of a proton to restore aromaticity. study.com

Step 1: Electrophile Generation In reactions using a Lewis acid catalyst like FeBr₃, the electrophile is generated by the interaction between the catalyst and molecular bromine. Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Intermediate Formation The π-system of the naphthalene ring attacks the electrophilic bromine atom. This step forms the key intermediate, a resonance-stabilized naphthalenonium ion. As discussed previously, the stability of this intermediate determines the position of substitution. study.com

Step 3: Deprotonation A base in the reaction mixture, such as the [FeBr₄]⁻ anion, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromatic system. study.com C₁₀H₇BrH⁺ + [FeBr₄]⁻ → C₁₀H₇Br + HBr + FeBr₃

The direct synthesis of 2,3,6,7-tetrabromonaphthalene from naphthalene is challenging due to the formation of multiple isomers. cardiff.ac.uk Therefore, specific precursors are often used to achieve the desired substitution pattern. A key pathway to derivatives of this compound involves the bromination of 1,4,5,8-naphthalene tetracarboxylic dianhydride (NDA).

This strategic pathway, starting from a highly functionalized and symmetric precursor, bypasses the regioselectivity issues inherent in the direct polybromination of unsubstituted naphthalene.

Environmental Transformation Research of Polybrominated Naphthalene Derivatives

Studies on Degradation Pathways and Environmental Fate

Research into the environmental transformation of 2,3,6,7-tetrabromonaphthalene is limited, with much of the current knowledge extrapolated from studies on related polyhalogenated aromatic hydrocarbons, such as polychlorinated naphthalenes (PCNs) and other polybrominated compounds. who.intinchem.org These compounds are generally characterized by their environmental persistence. lsrca.on.caspringernature.com

Biotic Degradation:

The biodegradation of PBNs is considered a slow process. The degree of halogenation significantly influences the rate of microbial degradation. Studies on chlorinated naphthalenes have shown that while monochloronaphthalenes can be readily degraded by microorganisms under aerobic conditions, higher chlorinated congeners are more resistant. who.intinchem.org A similar trend is expected for PBNs. Some soil bacteria have demonstrated the capability of utilizing 1-bromonaphthalene (B1665260) as a sole source of carbon. marinebiodiversity.org

The initial steps in the aerobic biodegradation of naphthalene (B1677914) by bacteria, such as Mycobacterium sp., involve the formation of cis- and trans-1,2-dihydroxy-1,2-dihydronaphthalene through monooxygenase and dioxygenase enzymatic reactions. nih.gov These intermediates are then further metabolized to ring-cleavage products like salicylate (B1505791) and catechol. nih.gov It is hypothesized that this compound may undergo similar initial enzymatic attacks, although the bromine substituents are expected to hinder this process significantly.

Under anaerobic conditions, particularly in sediments, reductive dehalogenation is a potential degradation pathway for halogenated aromatic compounds. msu.edu This process involves the sequential removal of halogen atoms, leading to less halogenated and generally less toxic congeners. While specific studies on this compound are scarce, research on other brominated flame retardants supports this pathway.

Abiotic Degradation:

Photodegradation, or the breakdown of compounds by light, is a potential abiotic degradation pathway for PBNs in the atmosphere and surface waters. cdc.gov Polyhalogenated aromatic compounds can absorb light at environmentally relevant wavelengths, which may lead to the cleavage of carbon-bromine bonds. However, the efficiency and products of the photodegradation of this compound in the environment have not been extensively studied.

Environmental Fate and Transport:

Due to their low water solubility and high octanol-water partition coefficients (Kow), PBNs, including this compound, are expected to adsorb strongly to soil and sediment particles. inchem.orgtandfonline.com This sorption behavior limits their mobility in aqueous environments but contributes to their persistence in solid matrices. Their lipophilic nature also predisposes them to bioaccumulation in aquatic and terrestrial organisms, potentially moving up the food chain. lsrca.on.catandfonline.com The detection of related PCNs in remote regions like the Arctic suggests that long-range atmospheric transport is a possible distribution mechanism for these persistent organic pollutants (POPs). lsrca.on.ca

Table 1: Potential Degradation Pathways for this compound

| Degradation Type | Pathway | Conditions | Key Findings & Hypotheses |

|---|---|---|---|

| Biotic | Aerobic Biodegradation | Presence of oxygen, specific microorganisms | Initial attack by dioxygenase/monooxygenase enzymes is hypothesized, but likely hindered by bromination. Lower brominated naphthalenes are more readily degraded. |

| Anaerobic Biodegradation | Absence of oxygen, typically in sediments | Reductive dehalogenation is a likely pathway, leading to the sequential removal of bromine atoms. | |

| Abiotic | Photodegradation | Presence of sunlight (UV radiation) | Potential for breakdown in the atmosphere and surface waters through cleavage of C-Br bonds. Products are largely unknown. |

Development of Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, sediment, and biota are essential for assessing exposure and risk. Methodologies are typically adapted from those developed for other persistent organic pollutants like PCBs and polybrominated diphenyl ethers (PBDEs). upmc.frrsc.org A comprehensive analytical approach involves sample extraction, extract cleanup, and instrumental analysis.

Sample Extraction:

The choice of extraction technique depends on the sample matrix.

Solid Samples (Soil, Sediment, Biota): Pressurized liquid extraction (PLE), Soxhlet extraction, and ultrasonic-assisted extraction (UAE) are commonly employed. rsc.orgepa.gov A mixture of organic solvents, such as hexane (B92381) and dichloromethane (B109758) or hexane and acetone, is typically used to efficiently extract the lipophilic PBNs. upmc.frrsc.org For biota samples, which have high lipid content, an initial drying step with anhydrous sodium sulfate (B86663) is often performed. epa.gov

Water Samples: Due to the very low concentrations expected in aqueous phases, a pre-concentration step is necessary. This is achieved through liquid-liquid extraction (LLE) with a non-polar solvent or, more commonly, solid-phase extraction (SPE) using cartridges packed with materials like C18 or polymeric sorbents. tandfonline.comnih.gov

Extract Cleanup:

Environmental extracts are complex mixtures containing numerous compounds that can interfere with the final analysis. Therefore, a thorough cleanup is crucial.

Sulfur Removal: For sediment extracts, elemental sulfur can be an interference and is often removed by treatment with activated copper powder. epa.gov

Lipid Removal: For biota samples, gel permeation chromatography (GPC) is a widely used technique to separate the large lipid molecules from the smaller analyte molecules. upmc.fr

Fractionation: Column chromatography using adsorbents like silica (B1680970) gel, alumina, and Florisil is employed to separate the target PBNs from other co-extracted organic compounds. tandfonline.comupmc.frrsc.org A multi-layer silica column, sometimes impregnated with sulfuric acid, can be very effective for removing interfering compounds. rsc.org

Instrumental Analysis:

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PBNs. researchgate.net

Gas Chromatography (GC): A capillary column with a non-polar stationary phase is used to separate the different PBN congeners.

Mass Spectrometry (MS): Mass spectrometry provides both high sensitivity and selectivity. For routine monitoring, a quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode is often sufficient. helcom.fi For ultra-trace analysis or in very complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (GC-MS/MS) offers superior performance by reducing background noise and interferences. mdpi.comd-nb.info The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature used for identification.

Liquid Chromatography (LC): While less common for non-polar compounds like PBNs, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is an alternative. Atmospheric pressure photoionization (APPI) has been shown to be a suitable ionization technique for brominated naphthalenes, producing intact molecular ions for quantification. waters.comwaters.com

Table 2: Overview of Analytical Methods for this compound

| Analytical Step | Technique | Description | Common Application |

|---|---|---|---|

| Extraction | Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to quickly extract analytes. | Soil, Sediment, Biota |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Soil, Sediment, Biota | |

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent and then eluted. | Water | |

| Cleanup | Gel Permeation Chromatography (GPC) | Size-exclusion chromatography to remove large molecules like lipids. | Biota Extracts |

| Adsorption Chromatography | Uses columns with silica gel, alumina, or Florisil to separate interferences. | All Sample Types | |

| Acid Treatment | Concentrated sulfuric acid is used to destroy many organic interferences. | Sediment, Biota Extracts | |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by detection with MS, often in SIM mode. | Gold standard for PBNs. |

| Gas Chromatography-Tandem MS (GC-MS/MS) | Provides higher selectivity and sensitivity by monitoring specific fragmentation reactions. | Trace analysis in complex matrices. | |

| HPLC-Atmospheric Pressure Photoionization-MS (HPLC-APPI-MS) | An alternative to GC-MS, suitable for certain applications. | Water, other liquid samples. |

Q & A

Q. What are the most reliable synthetic routes for 2,3,6,7-tetrabromonaphthalene, and how can purity be optimized?

The synthesis typically involves bromination of naphthalene derivatives using bromine (Br₂) in the presence of catalysts or structured solids. For example, bromination of 2,3,6,7-tetrakis(trimethylsilyl)naphthalene with Br₂ in pyridine yields this compound in 53% isolated yield . Purification often employs fractional crystallization with solvent mixtures (e.g., DCM/Et₂O) to isolate isomers and remove byproducts like pentabromonaphthalenes . Monitoring reaction progress via GC or LC-MS is critical to optimize yield and minimize side products .

Q. How can the structure of this compound derivatives be confirmed?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in the characterization of tetrabromonaphthalene diimides (TBNDIs) . NMR spectroscopy (¹H/¹³C) complements crystallography by identifying substitution patterns, while mass spectrometry verifies molecular weight . For example, the ¹H NMR spectrum of 1,2,4,6-tetrabromonaphthalene (a positional isomer) shows distinct aromatic proton signals that differentiate it from other isomers .

Advanced Research Questions

Q. What factors influence regioselectivity in the bromination of naphthalene derivatives?

Regioselectivity depends on reaction conditions, such as bromine stoichiometry, temperature, and catalysts. Using KSF clay as a catalyst with four equivalents of Br₂ yields 1,2,4,6-tetrabromonaphthalene (92%) alongside minor isomers . Proto-debromination with n-butyllithium can further refine selectivity, as shown in the synthesis of 2,6-dibromonaphthalene (82% yield) . Computational modeling of bromine’s electrophilic attack on naphthalene’s electron-rich positions (e.g., α vs. β sites) may provide predictive insights .

Q. How can this compound be utilized in organic semiconductor design?

TBNDA (this compound dianhydride) serves as a precursor for π-extended semiconductors. Imidization with alkyl chains (e.g., n-octyl) improves solubility, enabling solution processing . Subsequent Suzuki or Stille cross-coupling reactions replace bromine atoms with heterocycles (e.g., thiophene), enhancing charge transport properties . Asymmetric annulation of TBNDIs has also produced n-type organic thin-film transistors (OTFTs) with high electron mobility .

Q. How do analytical discrepancies in tetrabromonaphthalene isomers arise, and how can they be resolved?

Discrepancies in melting points (e.g., 239–241 °C vs. literature 308 °C for 1,3,5,7-tetrabromonaphthalene) may stem from impurities or polymorphism . Historical misidentification of isomers (e.g., confusing 1,4,5,8- and 1,3,5,7-tetrabromonaphthalene) underscores the need for multi-technique validation . Combining GC retention times, high-resolution mass spectrometry, and single-crystal XRD can resolve ambiguities .

Q. What are the implications of this compound in toxicological studies?

Comparative studies show that this compound induces liver microsomal enzymes (e.g., cytochrome P450) similarly to polybrominated biphenyls (PBBs), suggesting shared metabolic pathways . However, its lower environmental prevalence compared to PBBs necessitates further research into bioaccumulation and chronic toxicity mechanisms.

Methodological Considerations

Q. What strategies improve the solubility of TBNDA derivatives for device fabrication?

Imidization with branched alkyl chains (e.g., n-octyl) or semifluoroalkyl groups enhances solubility in organic solvents like chloroform . Alternatively, esterification of the dianhydride core improves processability without sacrificing reactivity for subsequent functionalization .

Q. How can reaction mass balance challenges in bromination be addressed?

Unaccounted byproducts (e.g., pentabromonaphthalenes) reduce mass balance accuracy. Quantifying response factors for all products via GC calibration and using internal standards (e.g., deuterated analogs) improves yield calculations .

Data Contradictions and Validation

- Contradiction : Isolated yields of 1,3,5,7-tetrabromonaphthalene vary widely (4–5%) depending on reaction time and purification methods .

Resolution : Prolonged reaction times (96 h) increase pentabrominated byproducts, reducing isolated yields. Early termination (72 h) and double crystallization optimize purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.